4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAVOXEDRIPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372173 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-94-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS number 80141-94-2

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS: 80141-94-2)

This guide provides a comprehensive technical overview of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties, its strategic applications, and the rigorous protocols required for its safe and effective use.

Strategic Importance in Modern Chemistry

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile of significant interest in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][] Its value stems from the unique combination of three key functional groups on a stable phenyl ring: a fluorine atom, a trifluoromethyl (CF₃) group, and a cyanomethyl (-CH₂CN) group.

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[3][4][5][6] These modifications can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[7]

-

Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins.[3]

-

Modulating Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[7]

The cyanomethyl group provides a versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the first step in any self-validating experimental design. The identity and purity of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile are confirmed through a combination of physical data and spectroscopic analysis.

Core Properties

| Property | Value | Source |

| CAS Number | 80141-94-2 | [8] |

| Molecular Formula | C₉H₅F₄N | [8] |

| Molecular Weight | 203.14 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 193 - 195 °C | [9] |

| Density | 1.34 g/cm³ | [9] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform). | [9] |

Molecular Structure

The substitution pattern on the benzene ring is critical to the molecule's reactivity and its utility as an intermediate.

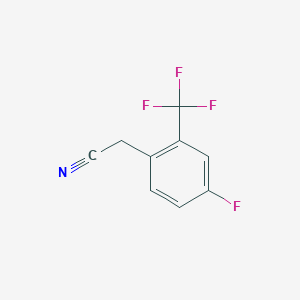

Caption: Structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Synthesis and Reactivity Profile

A Plausible Synthetic Pathway

A common and logical approach to synthesizing this molecule is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The causality is clear: the benzylic position is activated towards substitution, and cyanide is an effective nucleophile for introducing the required nitrile functionality.

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile | Chemical Properties, Uses, Safety Data & Reliable China Supplier [nj-finechem.com]

physicochemical properties of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine-containing functional groups, such as fluoro and trifluoromethyl (-CF3) moieties, can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2] 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile stands as a prime example of such a strategically designed building block. Its unique substitution pattern—a trifluoromethyl group ortho to the acetonitrile moiety and a fluorine atom para to it—creates a molecule with significant potential for the development of novel pharmaceuticals and advanced materials.

This technical guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's behavior, offers validated experimental protocols for its characterization, and contextualizes its properties within the broader framework of chemical research and development.

Section 1: Core Molecular Profile and Identifiers

A precise understanding of a compound begins with its fundamental identity. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a disubstituted phenylacetonitrile derivative. The electron-withdrawing nature of both the trifluoromethyl and fluoro groups significantly influences the electron density of the aromatic ring and the acidity of the benzylic protons, which are key determinants of its reactivity and biological interactions.

Table 1: Chemical Identity and Computed Descriptors

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | PubChem[3] |

| CAS Number | 80141-94-2 | Amerigo Scientific[4] |

| Molecular Formula | C₉H₅F₄N | PubChem[3] |

| Molecular Weight | 203.14 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC#N | PubChem[3] |

| InChI Key | YTIAVOXEDRIPNR-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | PubChem[3] |

Section 2: Fundamental Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are critical parameters that govern its handling, formulation, and application. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is typically supplied as a colorless to light yellow liquid, a characteristic that distinguishes it from some of its isomers, such as the solid 4-(trifluoromethyl)phenylacetonitrile which melts at 47-49 °C.[5]

Table 2: Summary of Physical and Thermal Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | Nanjing Finechem[5] |

| Density | 1.34 g/cm³ | Nanjing Finechem[5] |

| Boiling Point | 193 - 195 °C | Nanjing Finechem[5] |

| Melting Point | N/A | Nanjing Finechem[5] |

| Flash Point | 77 °C | Nanjing Finechem[5] |

| Water Solubility | Insoluble | Nanjing Finechem[5] |

| Organic Solvent Solubility | Soluble in dichloromethane, chloroform | Nanjing Finechem[5] |

Solubility Profile: A Deeper Analysis

The observed solubility is a direct consequence of the molecule's structure. The trifluoromethyl group and the fluorinated benzene ring create a highly lipophilic character, as quantified by the computed XLogP3 value of 2.6.[3] This hydrophobicity dominates the molecule's behavior, leading to poor solubility in aqueous media. Conversely, the molecule lacks significant hydrogen bond-donating capabilities and its polar nitrile group is insufficient to overcome the lipophilic nature, resulting in good solubility in non-polar organic solvents.[5][6]

This protocol provides a robust method for quantifying the solubility of the title compound in various solvent systems, a critical step for reaction optimization and formulation development.

Causality: The shake-flask method is the gold standard for solubility measurement as it ensures that equilibrium is reached between the solute and solvent. HPLC with UV detection is chosen for its high sensitivity and specificity in quantifying the concentration of the analyte in the saturated solution.

-

Preparation: Add an excess amount of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is achieved. A mechanical shaker or rotator is recommended.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solute to settle. Centrifugation (e.g., 10,000 rpm for 15 minutes) is required to pellet any suspended microparticles.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the mobile phase to bring the concentration within the calibrated range of the HPLC detector.

-

HPLC Analysis: Inject the diluted sample onto a calibrated reverse-phase HPLC system (e.g., C18 column). Use a suitable mobile phase (e.g., acetonitrile/water gradient) and detect the analyte via UV absorption at a predetermined wavelength.

-

Quantification: Calculate the concentration in the saturated solution by comparing the peak area to a standard curve generated from known concentrations of the compound, factoring in the dilution series.

Section 3: Spectroscopic and Structural Elucidation

A multi-technique approach is required for unambiguous structural confirmation. This workflow ensures that orthogonal data is collected to validate the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR (Expected Features):

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the substituted phenyl ring. The splitting patterns will be complex due to H-H and H-F couplings.

-

Benzylic Protons (δ ~3.8-4.2 ppm): A singlet or a finely split multiplet for the -CH₂- group adjacent to the nitrile. The chemical shift is downfield due to the deshielding effects of the nitrile and the aromatic ring.

-

-

¹³C NMR (Expected Features):

-

Aromatic Carbons (δ ~110-165 ppm): Multiple signals, with some appearing as quartets (due to coupling with the -CF₃ group) or doublets (due to coupling with the aromatic fluorine). The carbon attached to the -CF₃ group will show a characteristic quartet.

-

Nitrile Carbon (-C≡N) (δ ~115-120 ppm): A sharp signal, typically of lower intensity.

-

Benzylic Carbon (-CH₂) (δ ~20-30 ppm): A signal for the methylene carbon.

-

Trifluoromethyl Carbon (-CF₃) (δ ~120-130 ppm): A prominent quartet due to one-bond C-F coupling.

-

-

¹⁹F NMR (Expected Features):

-

Trifluoromethyl Group (-CF₃): A sharp singlet around δ -60 to -65 ppm (relative to CFCl₃).

-

Aromatic Fluorine (-F): A multiplet in the range of δ -100 to -120 ppm, with coupling to adjacent aromatic protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Apply a small drop of the liquid sample directly onto the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Key Absorptions:

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

C-F Stretches: Strong, broad absorptions in the region of 1100-1350 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond.

-

Aromatic C=C Stretches: Multiple sharp peaks between 1450 and 1600 cm⁻¹.

-

Aromatic C-H Stretches: Signals above 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or using Electrospray Ionization (ESI) by dissolving the sample in a suitable solvent like methanol or acetonitrile.

-

Expected Results:

-

Molecular Ion (M⁺): A peak at m/z = 203.04, corresponding to the exact mass of the molecule [C₉H₅F₄N]⁺.[3]

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of HCN (m/z = 176) or the cleavage of the benzylic C-C bond to yield fragments corresponding to the fluorinated benzyl cation.

-

Section 4: Synthesis, Reactivity, and Implications in Drug Design

Representative Synthesis

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is typically synthesized via a nucleophilic substitution reaction. A common route involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl bromide (or chloride) with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like acetonitrile or DMSO.[7]

Key Reactivity Considerations

-

α-Proton Acidity: The protons on the -CH₂- group are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the substituted phenyl ring. This allows for deprotonation by a suitable base to form a carbanion, which can be used in various C-C bond-forming reactions. However, this acidity also presents a risk of racemization if a chiral center is introduced at this position.[8]

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions, a common transformation in drug synthesis. Reaction conditions must be carefully controlled to prevent unwanted hydrolysis if the nitrile moiety is desired in the final product.[8]

Significance in Drug Development

The physicochemical properties of this molecule are highly relevant to its application as a pharmaceutical intermediate.

-

Lipophilicity and Permeability: The XLogP of 2.6 and TPSA of 23.8 Ų suggest a favorable balance for passive diffusion across biological membranes, a key factor for oral bioavailability.[3]

-

Metabolic Stability: The C-F bonds are exceptionally strong, and the trifluoromethyl group is highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[1] This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates incorporating this scaffold.

-

Binding Interactions: The trifluoromethyl group can act as a bioisostere for other groups and can engage in unique non-covalent interactions within protein binding pockets, potentially enhancing drug potency and selectivity.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate whose value is deeply rooted in its distinct physicochemical properties. Its high lipophilicity, thermal stability, and the metabolic resistance conferred by its fluorinated substituents make it an attractive building block for the synthesis of complex, high-performance molecules. The analytical protocols and structural insights provided in this guide serve as a foundational resource for scientists, enabling confident identification, handling, and strategic deployment of this compound in pioneering research endeavors, particularly in the fields of pharmaceutical discovery and materials science.

References

-

PubChem. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602. Available from: [Link]

-

Nanjing Finechem Holding Co.,Limited. 4-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethoxy)phenylacetonitrile. Available from: [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile | C9H5F4NO | CID 66523592. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethoxy)phenylacetonitrile. Available from: [Link]

-

PubChem. phenyl acetonitrile, 140-29-4. Available from: [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. Available from: [Link]

-

Amerigo Scientific. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (97%). Available from: [Link]

-

Campos, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

LJMU Research Online. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 4-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile | Chemical Properties, Uses, Safety Data & Reliable China Supplier [nj-finechem.com]

- 6. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and materials science. We will delve into its molecular architecture, spectroscopic signature, synthesis, and critical role in the development of targeted therapeutics.

Introduction: The Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of contemporary drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS No: 80141-94-2) is a prime example of a fluorinated scaffold, offering a unique combination of reactive handles and modulated electronic properties that make it an invaluable intermediate in the synthesis of complex molecular entities.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is characterized by a benzene ring substituted with a fluorine atom at the C4 position, a trifluoromethyl group at the C2 position, and an acetonitrile group attached to the C1 position.

Table 1: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

| Property | Value | Source |

| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile | PubChem[3] |

| CAS Number | 80141-94-2 | PubChem[3] |

| Molecular Formula | C₉H₅F₄N | PubChem[3] |

| Molecular Weight | 203.14 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid | Nanjing Finechem Holding Co.,Limited[4] |

| Boiling Point | 193 - 195 °C | Nanjing Finechem Holding Co.,Limited[4] |

| Density | 1.34 g/cm³ | Nanjing Finechem Holding Co.,Limited[4] |

digraph "4_Fluoro_2_trifluoromethyl_phenylacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N1 [label="N"]; F1 [label="F"]; C9 [label="C"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C2 -- C9; C4 -- F1; C7 -- C8; C8 -- N1 [style=filled, penwidth=2]; C9 -- F2; C9 -- F3; C9 -- F4; C3 -- H1; C5 -- H2; C6 -- H3; C7 -- H4; C7 -- H5;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; C8 [pos="0,3.5!"]; N1 [pos="0,4.5!"]; F1 [pos="0,-2!"]; C9 [pos="-2,1!"]; F2 [pos="-2.5,0.5!"]; F3 [pos="-2.5,1.5!"]; F4 [pos="-2,2!"]; H1[pos="-1.74,-1!"]; H2[pos="1.74,-1!"]; H3[pos="1.74,1!"]; H4[pos="-0.5,2.8!"]; H5[pos="0.5,2.8!"];

}

Caption: 2D structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves the cyanation of a corresponding benzyl halide. A plausible synthetic route begins with the commercially available 4-fluoro-2-(trifluoromethyl)aniline.

Caption: Proposed synthetic pathway for 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Experimental Protocol: Cyanation of 4-Fluoro-2-(trifluoromethyl)benzyl bromide

This protocol is adapted from analogous cyanation reactions of benzyl halides.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 4-fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Causality of Experimental Choices:

-

Solvent: The choice of a protic solvent like ethanol or an aqueous mixture helps to dissolve the cyanide salt and the benzyl halide, facilitating the reaction.

-

Nucleophilic Substitution: The reaction proceeds via a standard SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide from the benzylic carbon. The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the aromatic ring can influence the reactivity of the benzylic position.

-

Safety: The use of a fume hood and appropriate personal protective equipment is paramount when working with highly toxic cyanide salts.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The benzylic protons will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. The other aromatic carbons will show splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-F stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern will likely involve the loss of the nitrile group, the trifluoromethyl group, and potentially HF.

Applications in Drug Development: A Key Intermediate for Tyrosine Kinase Inhibitors

Substituted phenylacetonitriles are crucial intermediates in the synthesis of numerous pharmaceuticals, particularly in the realm of oncology.[5] The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile a highly sought-after building block for the synthesis of targeted therapies, such as tyrosine kinase inhibitors (TKIs).[6][7][8]

While direct citation is pending in publicly accessible literature, the structural motif of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is highly relevant to the synthesis of complex heterocyclic scaffolds found in several TKIs. For instance, the multi-kinase inhibitor Lenvatinib , used in the treatment of various cancers, features a quinoline carboxamide core that can be constructed from precursors bearing similar substitution patterns.[1][9][10][11] The phenylacetonitrile moiety can be elaborated into a variety of functional groups necessary for building the final drug molecule.

Caption: Relevance of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile in the synthesis of TKIs.

Reactivity and Chemical Transformations

The chemical reactivity of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is dictated by its three main functional components: the nitrile group, the activated benzylic position, and the substituted aromatic ring.

-

Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile yields a primary amine. The nitrile can also participate in cycloaddition reactions.

-

Benzylic Protons: The protons on the methylene group are acidic due to the electron-withdrawing effects of the adjacent aromatic ring and the nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then be reacted with various electrophiles for C-C bond formation.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing trifluoromethyl and fluoro groups. However, nucleophilic aromatic substitution of the fluorine atom is a possible reaction under certain conditions.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also irritating to the eyes, respiratory system, and skin. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a strategically important building block for the synthesis of advanced materials and pharmaceuticals. Its unique combination of fluorine and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in research and development.

References

-

PubChem. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. CAS 49561-96-8: A Deep Dive into the Applications of 4-(Trifluoromethoxy)phenylacetonitrile. [Link]

-

MDPI. New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]

-

ResearchGate. Six-step synthesis of lenvatinib 50 starting from.... [Link]

- Google Patents.

-

MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

-

MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

-

PubMed Central. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. [Link]

-

Elsevier Science Ltd. Bioorganic & Medicinal Chemistry Letters, Vol. 7, No. 18, pp. 2415-2420, 1997. [Link]

-

PubMed Central. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

bioRxiv. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

-

NIH. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

-

RSC Publishing. In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. [Link]

-

ResearchGate. Structure of lithiatiated phenylacetonitrile, S = solvent.3,4. [Link]

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Journal Of Advanced Sciences. Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. [Link]

-

ResearchGate. Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

Semantic Scholar. Table 2 from Structural analysis of 4-(Trifluoromethyl) Phenylacetonitrile : FT-IR, FT-Raman and NMR Approaches. [Link]

-

NIST. 4-(Trifluoromethyl)phenylacetonitrile. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

-

Organic Syntheses. .... [Link]

-

Organic Syntheses. .... [Link]

-

Amerigo Scientific. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (97%). [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. lenvatinib Mesylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile

Abstract

This guide provides an in-depth technical overview of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile, a key fluorinated building block in modern medicinal and materials science. We will delve into its precise chemical identity, physicochemical properties, validated synthesis protocols with mechanistic insights, and significant applications. This document is intended for researchers, chemists, and drug development professionals, offering expert analysis to facilitate its effective use in advanced synthesis and discovery programs.

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design and materials science.[1] These modifications can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile, hereafter referred to as 4F-2CF3-PAN , has emerged as a particularly valuable intermediate. Its unique substitution pattern—a trifluoromethyl group ortho to the acetonitrile moiety and a fluorine atom at the para position—offers a specific combination of electronic and steric properties that are highly sought after for creating complex molecular architectures. This guide serves as a comprehensive resource, consolidating essential technical data and practical insights into the synthesis and application of this versatile compound.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. While commonly referred to by its descriptive name, the authoritative nomenclature and identifiers are crucial for database searches, regulatory submissions, and procurement.

The formal IUPAC name for this compound is 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile .[2] This name precisely defines the connectivity of the substituents on the phenylacetonitrile core.

Key Identifiers:

-

IUPAC Name: 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile[2]

-

Synonyms: 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetonitrile[2]

Physicochemical Properties

Understanding the physical and chemical properties of 4F-2CF3-PAN is essential for its handling, reaction setup, and purification. The data below has been aggregated from authoritative chemical databases and supplier technical sheets.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Molecular Weight | 203.14 g/mol | [2] |

| Density | 1.34 g/cm³ | [4] |

| Boiling Point | 193 - 195 °C | [4] |

| Flash Point | 77 °C | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility (Organic) | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [4] |

Note: Physical properties like boiling point can vary slightly based on purity and measurement conditions.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylacetonitriles can be approached through various routes. A common and effective strategy involves the cyanation of a corresponding benzyl halide. This section outlines a representative, field-proven protocol and discusses the underlying chemical principles.

Workflow for the Synthesis of 4F-2CF3-PAN

Caption: A typical two-step synthesis workflow for 4F-2CF3-PAN.

Detailed Experimental Protocol

Step 1: Radical Bromination of 1-Fluoro-4-methyl-3-(trifluoromethyl)benzene

-

Rationale: This step activates the benzylic position for subsequent nucleophilic attack. N-Bromosuccinimide (NBS) is the preferred brominating agent for allylic and benzylic positions as it maintains a low, steady concentration of bromine, minimizing aromatic ring bromination. A radical initiator like Dibenzoyl Peroxide (BPO) is required to start the chain reaction.

-

Procedure: a. To a solution of 1-fluoro-4-methyl-3-(trifluoromethyl)benzene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄), add NBS (1.1 eq). b. Add a catalytic amount of BPO (0.02 eq). c. Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct. e. Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without extensive purification.

Step 2: Cyanation of the Benzyl Bromide Intermediate

-

Rationale: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The cyanide anion (CN⁻), a potent nucleophile, displaces the bromide leaving group. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

-

Procedure: a. Dissolve the crude benzyl bromide intermediate from Step 1 in DMSO. b. Add sodium cyanide (NaCN) (1.2 eq) portion-wise, monitoring for any exotherm. c. Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC/GC-MS). d. Quench the reaction by carefully pouring it into a large volume of ice water. e. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Rationale: The crude product will contain unreacted starting materials and byproducts. Purification via column chromatography is standard for achieving high purity (>98%).

-

Procedure: a. Adsorb the crude oil onto a small amount of silica gel. b. Load onto a silica gel column packed with a non-polar solvent system (e.g., hexane/ethyl acetate gradient). c. Elute the column, collecting fractions and monitoring by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure to yield 4F-2CF3-PAN as a colorless to light yellow liquid.[4]

Applications in Research and Development

4F-2CF3-PAN is not an end-product itself but a high-value intermediate. Its utility stems from the reactive nitrile group and the uniquely substituted aromatic ring.

-

Pharmaceutical Development: The trifluoromethylphenylacetonitrile scaffold is a vital building block for synthesizing various drug candidates.[5] The -CF3 group can enhance metabolic stability and cell membrane permeability, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings—all common moieties in active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is a recognized toxophore that can increase the biological activity and stability of pesticides and herbicides.[5] 4F-2CF3-PAN serves as a precursor for introducing this beneficial moiety into new agrochemical candidates.[5]

-

Material Science: The distinct electronic properties conferred by the -CF3 and -F groups make this compound a precursor for advanced materials. It has been used in the synthesis of n-type organic semiconductors, which are critical for devices like OLEDs and flexible electronics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4F-2CF3-PAN is classified as an acute toxin and requires careful handling.

GHS Hazard Information:

-

Pictograms: Danger

-

Hazard Statements:

-

Precautionary Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6][7] Ensure an eyewash station and safety shower are readily accessible.[6]

-

PPE:

Storage

-

Store in a cool, dry, and well-ventilated area away from heat and incompatible substances like strong oxidizing agents.[4][6]

-

Keep the container tightly closed to prevent moisture ingress and vapor release.[4][6]

Conclusion

2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile is a sophisticated chemical intermediate whose value is defined by the strategic placement of its fluoro and trifluoromethyl substituents. A thorough understanding of its properties, synthesis, and handling is critical for leveraging its full potential in the fields of drug discovery, agrochemical development, and material science. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and safely incorporate this powerful building block into their synthetic programs.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile | Chemical Properties, Uses, Safety Data & Reliable China Supplier [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this complex molecule. Our approach emphasizes the causal relationships between molecular structure and spectral features, ensuring a robust understanding for practical application.

Introduction: Structural Elucidation of a Fluorinated Phenylacetonitrile

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules. The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment of the protons, their spatial relationships, and the influence of neighboring fluorine atoms.

This guide will deconstruct the ¹H NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, providing a detailed interpretation of chemical shifts, multiplicity patterns, and coupling constants. We will explore the profound impact of the strongly electron-withdrawing trifluoromethyl group and the electronegative fluorine atom on the chemical shifts of the aromatic and methylene protons.

Theoretical Considerations: The Influence of Fluorine and Trifluoromethyl Groups

The ¹H NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is shaped by several key factors:

-

Electron-Withdrawing Effects: Both the fluorine and trifluoromethyl groups are potent electron-withdrawing groups, albeit through different mechanisms. Fluorine exhibits a strong inductive effect and a weaker resonance effect, while the trifluoromethyl group is a powerful purely inductive withdrawing group.[1] This cumulative electron withdrawal deshields the protons on the aromatic ring, shifting their resonances to a lower field (higher ppm values) compared to unsubstituted phenylacetonitrile.[2][3]

-

Spin-Spin Coupling (J-coupling): The protons in the molecule will couple with each other, leading to the splitting of NMR signals. Furthermore, the protons will exhibit heteronuclear coupling with the fluorine-19 nucleus. This H-F coupling is a critical feature of the spectrum and provides valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

Anisotropic Effects: The aromatic ring itself generates a magnetic field that influences the chemical shifts of the ring protons. The cyanomethyl group also contributes to the local magnetic environment.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and established NMR principles, the following ¹H NMR spectral parameters are predicted for 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~ 7.8 - 8.0 | dd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz |

| H-5 | ~ 7.6 - 7.8 | ddd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-3 | ~ 7.4 - 7.6 | dd | ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| CH₂ | ~ 3.9 - 4.1 | s | N/A |

Detailed Spectral Analysis

Aromatic Region (δ 7.4 - 8.0 ppm)

The three protons on the aromatic ring will appear in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing substituents and the aromatic ring current.

-

H-6: This proton is expected to be the most downfield signal due to its proximity to the strongly electron-withdrawing trifluoromethyl group at position 2. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 (³J, ortho-coupling) and a weaker long-range coupling with the fluorine atom at position 4 (⁴J, meta-coupling).

-

H-5: This proton is anticipated to be a doublet of doublet of doublets (ddd). It will exhibit a large ortho-coupling with H-6 (³J), a significant ortho-coupling with the fluorine atom at position 4 (³J), and a smaller meta-coupling with H-3 (⁴J).

-

H-3: This proton will be the most upfield of the aromatic signals. It is expected to be a doublet of doublets (dd) due to meta-coupling with H-5 (⁴J) and a long-range coupling with the fluorine atom at position 4 (⁵J, para-coupling).

Aliphatic Region (δ 3.9 - 4.1 ppm)

The two protons of the methylene group (-CH₂CN) are chemically equivalent and are not expected to show any proton-proton coupling. Due to the deshielding effect of the adjacent aromatic ring and the nitrile group, their signal is predicted to appear as a singlet in the range of 3.9 - 4.1 ppm. While long-range coupling to the aromatic protons or the fluorine atom is possible, it is often not resolved in standard ¹H NMR spectra.

Experimental Protocol

A detailed, self-validating protocol for acquiring the ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

5.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ of the protons of interest (typically 2-5 seconds) to ensure full relaxation and accurate integration.

-

Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure good digital resolution.

-

Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

5.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile and the distinct proton environments.

Sources

A Comprehensive Guide to the ¹³C NMR Analysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer a comprehensive analysis grounded in established NMR principles and field-proven insights. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, predict the chemical shifts and coupling constants based on analogous structures and substituent effects, and present a detailed, step-by-step protocol for acquiring a high-quality spectrum. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for the structural elucidation of complex fluorinated aromatic compounds. All key claims are supported by authoritative sources, ensuring scientific integrity.

Introduction: The Structural Significance of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound featuring three distinct functionalities: a nitrile group, a fluorine atom, and a trifluoromethyl group.[1] This combination of electron-withdrawing groups on a phenylacetonitrile scaffold makes it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and biological activity.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. The power of ¹³C NMR lies in its ability to provide information on the chemical environment of each carbon atom in a molecule. For fluorinated compounds like 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, the analysis is further enriched by the presence of carbon-fluorine (C-F) coupling, which provides valuable through-bond connectivity information. This guide will provide a comprehensive analysis of the expected ¹³C NMR spectrum, serving as a valuable resource for researchers working with this and structurally related compounds.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is predicted to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic effects of the substituents, and the multiplicities are determined by coupling to the neighboring fluorine atoms.

The Influence of Substituents on Chemical Shifts

The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing nature of the fluorine, trifluoromethyl, and cyanomethyl groups. Aromatic carbons generally resonate in the range of 120-150 ppm.[2]

-

Fluorine (-F): The fluorine atom exhibits a strong -I (inductive) effect and a +M (mesomeric) effect. The inductive effect deshields the directly attached carbon (C-4), while the mesomeric effect shields the ortho (C-3, C-5) and para (C-2) carbons. The overall effect on the chemical shift is a combination of these competing factors.

-

Trifluoromethyl (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a strong -I effect, leading to a significant deshielding of the attached carbon (C-2) and other carbons in the ring.[3]

-

Cyanomethyl (-CH₂CN): The cyanomethyl group also acts as an electron-withdrawing group, influencing the chemical shifts of the aromatic carbons.

The Phenomenon of Carbon-Fluorine (C-F) Coupling

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between ¹³C and ¹⁹F nuclei.[3][4] This coupling is observed over one or more bonds and provides crucial information for signal assignment. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

One-bond coupling (¹JCF): This is the largest coupling constant, typically in the range of 240-280 Hz for carbons directly bonded to fluorine.[4][5] The signal for the CF₃ carbon will appear as a quartet due to coupling with the three equivalent fluorine atoms.[4]

-

Two-bond coupling (²JCF): Coupling between a carbon and a fluorine atom two bonds away is also significant, with typical values ranging from 20-50 Hz.

-

Three-bond coupling (³JCF): This coupling is generally smaller than two-bond coupling, typically in the range of 5-10 Hz.

-

Long-range coupling (ⁿJCF, n>3): Couplings over more than three bonds are also possible, though often smaller and not always resolved.

The following diagram illustrates the key through-bond C-F couplings expected for 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Caption: Predicted C-F Couplings in 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality ¹³C NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. This protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and data integrity.

Sample Preparation

-

Compound Purity: Ensure the sample of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is of high purity (>98%) to avoid interference from impurities.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration provides a good balance between signal-to-noise and potential solubility issues.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Nucleus | ¹³C | To observe the carbon skeleton. |

| Pulse Program | zgpg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Solvent | CDCl₃ | Common solvent for organic compounds. |

| Temperature | 298 K | Standard room temperature acquisition. |

| Number of Scans | 1024 or more | To achieve an adequate signal-to-noise ratio, especially for quaternary carbons. |

| Relaxation Delay (d1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses. |

| Acquisition Time (aq) | 1.0-2.0 s | Determines the resolution of the spectrum. |

| Spectral Width (sw) | 250 ppm (approx. 25,000 Hz) | To encompass the full range of expected carbon chemical shifts. |

| Decoupling | Proton decoupling | To simplify the spectrum by removing C-H couplings. |

The following workflow diagram illustrates the key stages of the experimental process.

Caption: Experimental Workflow for ¹³C NMR Spectroscopy.

Spectral Analysis and Assignment

Based on the principles discussed and data from analogous compounds, a detailed prediction of the ¹³C NMR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can be made. The following table summarizes the predicted chemical shifts (δ) and coupling constants (J).

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| C-1 | ~130-135 | qd | ²JCF ≈ 30-35 Hz, ⁴JCF ≈ 2-4 Hz |

| C-2 | ~128-132 | dq | ¹JCF ≈ 270-280 Hz, ³JCF ≈ 5-8 Hz |

| C-3 | ~115-120 | dq | ²JCF ≈ 20-25 Hz, ²JCF ≈ 4-6 Hz |

| C-4 | ~160-165 | dq | ¹JCF ≈ 245-255 Hz, ³JCF ≈ 3-5 Hz |

| C-5 | ~118-122 | d | ²JCF ≈ 20-25 Hz |

| C-6 | ~130-135 | d | ³JCF ≈ 5-8 Hz |

| -CH₂- | ~20-25 | t | ³JCF ≈ 2-4 Hz |

| -CN | ~115-120 | s | - |

| -CF₃ | ~120-125 | q | ¹JCF ≈ 270-280 Hz |

Note: The predicted values are based on data from similar compounds and established substituent effects. Actual experimental values may vary.

Conclusion: A Powerful Tool for Structural Elucidation

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR analysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. By integrating theoretical principles with practical experimental considerations, we have established a robust framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this complex fluorinated molecule. The detailed analysis of chemical shifts and carbon-fluorine coupling constants serves as a powerful tool for unambiguous structure verification, which is critical for researchers in drug discovery and materials science. The methodologies and insights presented herein are not only applicable to the title compound but can also be extended to a wide range of other fluorinated aromatic systems.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved December 21, 2023, from [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2021, August 15). 13.10: 13C NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved December 21, 2023, from [Link]

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sfu.ca [sfu.ca]

A Comprehensive Technical Guide to the FT-IR Analysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this complex molecule. Our approach is grounded in fundamental principles and validated by references to established spectroscopic data.

Introduction: The Significance of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile and the Role of FT-IR

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom and a trifluoromethyl group on the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2][3]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules.[4] By probing the vibrational modes of the constituent chemical bonds, FT-IR provides a unique molecular fingerprint, enabling researchers to confirm the identity and purity of the compound, and to gain insights into its structural features.[4]

Predicted FT-IR Spectral Features of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

The FT-IR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is characterized by a series of absorption bands corresponding to the vibrational modes of its various functional groups. The predicted spectrum is a composite of the vibrations of the nitrile group, the trifluoromethyl group, the carbon-fluorine bond, and the substituted benzene ring.

The Nitrile (C≡N) Stretching Vibration

The most prominent and diagnostically significant feature in the FT-IR spectrum of an aromatic nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). For aromatic nitriles, this absorption typically appears as a sharp, intense band in the 2240–2220 cm⁻¹ region.[5] The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[5]

The Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group gives rise to several strong absorption bands in the infrared spectrum due to the stretching and bending vibrations of the C-F bonds. The asymmetric and symmetric stretching vibrations of the CF₃ group are typically observed in the 1350–1100 cm⁻¹ region. These bands are usually very intense.

The Aromatic Carbon-Fluorine (C-F) Stretching Vibration

The stretching vibration of the C-F bond on the aromatic ring is expected to produce a strong absorption band in the 1250–1020 cm⁻¹ range. The exact position of this band can be influenced by the other substituents on the ring.

Aromatic Ring Vibrations

The benzene ring itself exhibits a series of characteristic vibrations:

-

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weak to medium bands in the 3100–3000 cm⁻¹ region.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands of variable intensity in the 1625–1430 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are observed in the 900–675 cm⁻¹ region. The pattern of these bands can often provide information about the substitution pattern on the benzene ring.

A summary of the expected vibrational modes and their approximate frequency ranges is presented in the table below.

| Vibrational Mode | Functional Group | **Expected Frequency Range (cm⁻¹) ** | Expected Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Weak to Medium |

| Nitrile Stretch | C≡N | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1625 - 1430 | Medium to Weak |

| CF₃ Asymmetric Stretch | C-F | 1350 - 1100 | Strong |

| CF₃ Symmetric Stretch | C-F | 1350 - 1100 | Strong |

| Aromatic C-F Stretch | Ar-C-F | 1250 - 1020 | Strong |

| Aromatic C-H Out-of-Plane Bending | Ar-H | 900 - 675 | Medium to Strong |

Experimental Protocol for FT-IR Analysis

The following section outlines a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, which is a liquid at room temperature.[6]

Sample Preparation: The "Neat" Thin Film Method

Given that 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a liquid, the most straightforward method for sample preparation is to create a thin film between two infrared-transparent salt plates (e.g., potassium bromide (KBr) or sodium chloride (NaCl)).

Step-by-Step Protocol:

-

Obtain Salt Plates: Retrieve two clean, dry KBr or NaCl salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Apply the Sample: Using a clean glass pipette, place a single small drop of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile onto the center of one of the salt plates.

-

Form the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between the two plates, forming a thin film. A slight rotation of the top plate can help to ensure a uniform film thickness.

-

Mount the Sample: Carefully place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Instrument Setup and Data Acquisition

-

Purge the Instrument: Ensure the sample compartment of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Acquire a Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

Acquire the Sample Spectrum: Place the sample holder containing the prepared thin film of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile into the sample compartment. Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the Data: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Logic and Causality in Experimental Choices

-

Choice of "Neat" Thin Film: This method is preferred for pure liquid samples as it avoids the use of solvents, which would introduce their own absorption bands and potentially obscure important features of the analyte's spectrum.

-

Use of Salt Plates: KBr and NaCl are transparent to mid-infrared radiation, making them ideal window materials for this type of analysis. They are, however, susceptible to damage from moisture, necessitating careful handling and storage.

-

Background Correction: The acquisition of a background spectrum is a critical self-validating step. It ensures that the final spectrum is solely representative of the sample, removing any instrumental or atmospheric artifacts.

Conclusion

The FT-IR analysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile provides a rapid and reliable method for its structural characterization. By understanding the characteristic vibrational frequencies of the nitrile, trifluoromethyl, and fluoro-substituted aromatic moieties, researchers can confidently interpret the resulting spectrum to confirm the identity and purity of this important synthetic building block. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data.

References

- Vertex AI Search. (2025). 4-fluoro-2-(trifluoromethyl)

- Benchchem. (2025).

- Department of Chemistry and Biochemistry, NIU.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Scribd. 05 Notes On Nitriles IR Spectra.

- LPD Lab Services Ltd.

- PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PMC - NIH.

- BLD Pharm. 2338-75-2|4-(Trifluoromethyl)phenylacetonitrile|BLD Pharm.

- PubChem. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C9H5F4N | CID 2737602.

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2.

- ResearchGate. Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F....

- Fisher Scientific.

- PMC - PubMed Central. (2025).

- ResearchGate. FTIR spectrum of precursors containing different numbers of benzene rings.

- Research Communities. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.

Sources

- 1. 2338-75-2|4-(Trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. ijermt.org [ijermt.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

mass spectrometry of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Foreword: A Structural Approach to Mass Analysis

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile stands as a molecule of interest, incorporating several functional groups that present a unique and illustrative challenge for mass spectrometric analysis. This guide eschews a conventional, templated approach. Instead, it is structured to mirror the analytical thought process of a scientist in the field: beginning with the foundational properties of the analyte, moving through the strategic selection of analytical techniques, and culminating in a detailed interpretation of the spectral data. Our objective is not merely to present data but to illuminate the causal links between the molecule's structure and its behavior within the mass spectrometer, thereby providing a robust framework for the analysis of similarly complex compounds.

Physicochemical Profile of the Analyte

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's properties. These characteristics dictate crucial methodological choices, from solvent selection to the mode of ionization.

4-Fluoro-2-(trifluoromethyl)phenylacetonitrile (C₉H₅F₄N) is a colorless liquid at room temperature.[1] Its structure is characterized by a benzene ring substituted with three distinct functional groups: a fluorine atom, a trifluoromethyl group, and an acetonitrile moiety. This combination of an electron-withdrawing trifluoromethyl group, an electronegative fluorine atom, and a polar nitrile group results in a molecule with moderate polarity and a high potential for diverse fragmentation pathways.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | PubChem[2] |

| Molecular Weight | 203.14 g/mol | PubChem[2] |

| Monoisotopic Mass | 203.03581181 Da | PubChem[2] |

| Boiling Point | 222-223 °C | Vendor SDS[1] |

| Relative Density | 1.364 | Vendor SDS[1] |

| XLogP3 | 2.6 | PubChem[2] |